molecular formula C21H18N4O3S B11024864 2-(2-methoxyethyl)-1-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-1-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11024864
M. Wt: 406.5 g/mol
InChI Key: BENRLGWESZZRLI-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes a methoxyethyl group, a thiazole ring, and an isoquinoline carboxamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the isoquinoline core, followed by the introduction of the thiazole ring and the methoxyethyl group. Key steps may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Thiazole Ring Formation: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.

    Final Coupling: The final step involves coupling the thiazole derivative with the isoquinoline core using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors for key steps, solvent recycling, and the development of greener reaction conditions to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

    Reduction: The carbonyl group in the isoquinoline moiety can be reduced to an alcohol using reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂ (hydrogen peroxide)

    Reduction: NaBH₄, LiAlH₄, catalytic hydrogenation

    Substitution: Halogens (Br₂, Cl₂), nitro compounds (HNO₃)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated thiazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 2-(2-methoxyethyl)-1-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroisoquinoline-4-carboxamide is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicine, this compound is explored for its pharmacological properties. Studies focus on its efficacy, safety, and mechanism of action in treating various medical conditions. Its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity. Its application in the production of advanced polymers, coatings, and electronic materials is also being explored.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of a key enzyme involved in cancer cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethyl)-1-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroisoquinoline-4-carboxamide
  • 2-(2-methoxyethyl)-1-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-dihydroisoquinoline-4-carboxamide

Uniqueness

Compared to similar compounds, 2-(2-methoxyethyl)-1-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroisoquinoline-4-carboxamide exhibits unique properties due to the specific positioning of the pyridinyl and thiazole rings. This unique arrangement can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)isoquinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O3S/c1-28-10-9-25-12-17(15-6-2-3-7-16(15)20(25)27)19(26)24-21-23-18(13-29-21)14-5-4-8-22-11-14/h2-8,11-13H,9-10H2,1H3,(H,23,24,26)

InChI Key

BENRLGWESZZRLI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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